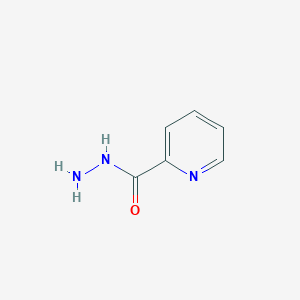

Picolinohydrazide

Overview

Description

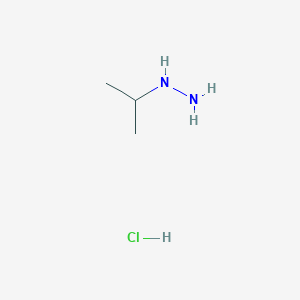

Picolinohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81875. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Picolinohydrazide primarily targets Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

This compound interacts with SDH by binding to the ubiquinone-binding region of the enzyme . This binding is facilitated by various interactions including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, F–N and F–H interactions . The strong inhibition activity of this compound on SDH disrupts the normal function of the enzyme, leading to changes in cellular energy production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle, also known as the Krebs cycle . By inhibiting SDH, this compound disrupts the conversion of succinate to fumarate within the cycle, which can lead to a decrease in the production of ATP, the main energy currency of the cell .

Result of Action

The inhibition of SDH by this compound leads to changes in the structure of mycelia and cell membrane . It also increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can disrupt normal cellular function and lead to cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the compound’s fluorescence emission intensity maximizes at 90% water-DMSO medium . This suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment .

Biochemical Analysis

Biochemical Properties

Picolinohydrazide plays a significant role in biochemical reactions. It interacts with enzymes such as succinate dehydrogenase, inhibiting its activity . This interaction is primarily through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide- π stacking, F–N and F–H interactions .

Cellular Effects

This compound has been observed to influence cell function significantly. It increases both the intracellular reactive oxygen species level and mitochondrial membrane potential . These changes can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, it binds with the ubiquinone-binding region of succinate dehydrogenase, inhibiting its activity .

Temporal Effects in Laboratory Settings

Over time, this compound has shown stability and long-term effects on cellular function in laboratory settings. It changes the structure of mycelia and cell membrane .

Metabolic Pathways

This compound is involved in the metabolic pathway of succinate dehydrogenase, an enzyme involved in the citric acid cycle . It interacts with this enzyme, affecting metabolic flux and metabolite levels.

Properties

IUPAC Name |

pyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-9-6(10)5-3-1-2-4-8-5/h1-4H,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQLNPIEFOYKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162934 | |

| Record name | 2-Pyridinecarboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-63-7 | |

| Record name | Picolinohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1452-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinecarboxylic acid, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Picolinic Acid Hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOLINOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS1CG3S7U1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

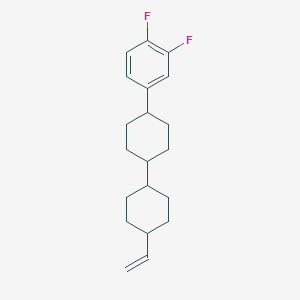

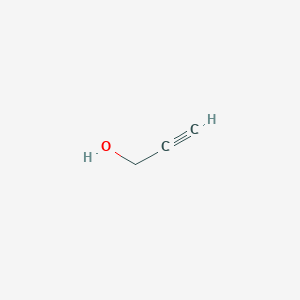

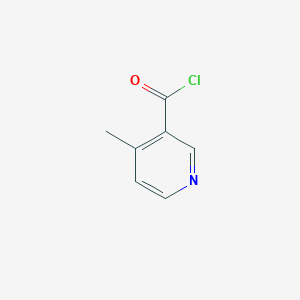

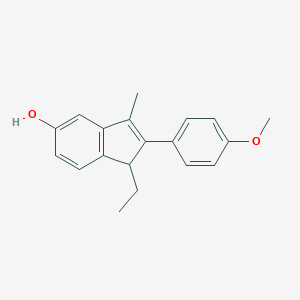

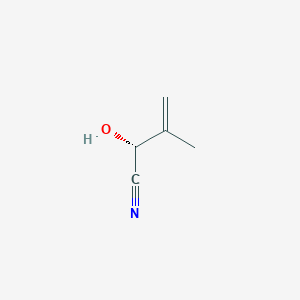

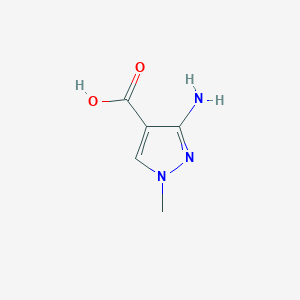

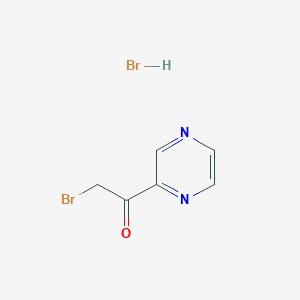

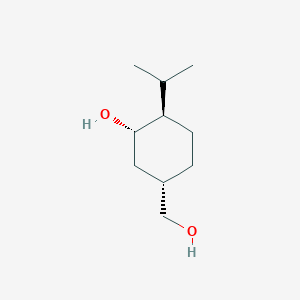

Synthesis routes and methods I

Procedure details

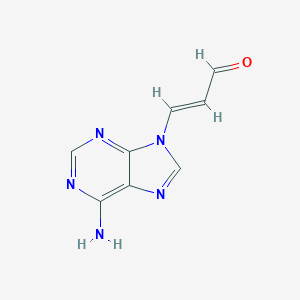

Synthesis routes and methods II

Procedure details

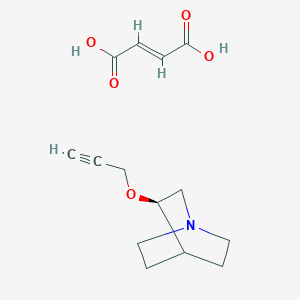

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

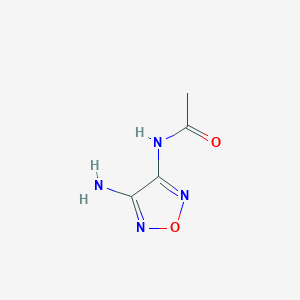

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of picolinohydrazide?

A1: The molecular formula of this compound (also known as pyridine-2-carbohydrazide) is C6H7N3O, and its molecular weight is 137.14 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A2: Researchers frequently employ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Mass Spectrometry (MS), and UV-Vis spectroscopy to characterize this compound and its derivatives. These techniques provide valuable information about the compound's structure, bonding, and electronic properties. [, , , , , , , , ]

Q3: How does the structure of this compound compare to its isomers, nicotinohydrazide and isonicotinohydrazide?

A3: All three compounds are isomers, meaning they share the same molecular formula (C6H7N3O) but differ in the position of the hydrazide group on the pyridine ring. this compound has the hydrazide group at the 2-position, nicotinohydrazide at the 3-position, and isonicotinohydrazide at the 4-position. This difference in position affects their physical and chemical properties, including their ability to coordinate with metal ions and biological activities. [, ]

Q4: How does this compound behave as a ligand in coordination chemistry?

A4: this compound functions as a versatile ligand, often adopting a tridentate coordination mode by utilizing its pyridine nitrogen, imine nitrogen, and carbonyl oxygen atoms to bind to metal ions. This results in the formation of stable metal complexes with diverse geometries, making it valuable in fields like catalysis and materials science. [, , , , , ]

Q5: What role do non-covalent interactions play in the crystal structures of this compound-based complexes?

A5: Non-covalent interactions, such as hydrogen bonds (N–H⋯O, O–H⋯Br), tetrel bonds, and π⋯π stacking interactions, play a crucial role in determining the solid-state packing and dimensionality of this compound-based complexes. These interactions influence the complexes' stability, solubility, and potential applications in areas like crystal engineering and materials design. [, ]

Q6: What are the potential applications of this compound-based covalent organic polymers (COPs) in environmental remediation?

A6: this compound-based COPs have shown promise in removing heavy metals from wastewater due to their chelating ability and porous structure. These properties make them attractive for developing efficient and sustainable water treatment technologies. []

Q7: How do this compound derivatives act as fluorescent chemosensors?

A7: Certain this compound derivatives exhibit fluorescence properties that change upon binding to specific metal ions. For instance, a julolidine-derived compound acts as a "turn-on" fluorescent sensor for Cu2+ in aqueous solutions, offering potential applications in analytical chemistry and environmental monitoring. [, , , ]

Q8: Can this compound-based compounds be used for bioimaging applications?

A8: Yes, some this compound derivatives show promise as fluorescent probes for detecting metal ions like Zn2+ and Al3+ in living cells. Their ability to emit fluorescence upon binding to specific analytes makes them valuable tools for studying cellular processes and diagnosing diseases. [, , ]

Q9: What is the significance of aggregation-induced emission (AIE) in this compound-based compounds?

A9: Some this compound derivatives exhibit AIE, where their fluorescence enhances upon aggregation. This property is advantageous for developing sensitive fluorescent probes, as it overcomes the aggregation-caused quenching often observed in conventional fluorophores. [, , ]

Q10: How do this compound derivatives contribute to developing single-molecule magnets (SMMs)?

A10: Lanthanide complexes incorporating this compound derivatives as ligands have shown promise as SMMs due to their ability to exhibit slow magnetic relaxation. These complexes are of interest for applications in high-density data storage and quantum computing. [, , , , , , ]

Q11: What is the role of this compound in the synthesis of heterocyclic compounds?

A11: this compound serves as a valuable precursor for synthesizing various biologically important heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These heterocycles are essential pharmacophores in medicinal chemistry and drug discovery. [, ]

Q12: How do substituents on the this compound framework affect the properties of its metal complexes?

A12: The nature and position of substituents on the this compound framework significantly influence the electronic and steric properties of its metal complexes, affecting their stability, redox behavior, and catalytic activity. []

Q13: How is computational chemistry employed in research on this compound and its derivatives?

A13: Computational methods, including density functional theory (DFT) calculations, are valuable tools for studying the electronic structure, bonding, and properties of this compound derivatives. These methods help predict molecular geometries, spectroscopic properties, and reactivity, guiding the design of new compounds with tailored properties. [, , ]

Q14: What is the role of structure-activity relationship (SAR) studies in optimizing the biological activity of this compound-based compounds?

A14: SAR studies are crucial for understanding how structural modifications to this compound derivatives influence their biological activity, potency, and selectivity. These studies guide the rational design of new drug candidates with improved pharmacological profiles. [, ]

Q15: How does the coordination environment of lanthanide ions in this compound complexes influence their magnetic properties?

A15: The coordination geometry and ligand field around lanthanide ions in this compound complexes significantly affect their magnetic anisotropy, influencing their single-molecule magnet behavior and other magnetic properties. Researchers aim to control the coordination environment to fine-tune the magnetic properties for specific applications. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)